![molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0](/img/structure/B1316358.png)
Benzo[h]quinoline-2-carbaldehyde
Overview
Description
Benzo[h]quinoline-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO . It has a molecular weight of 207.23 . It is a white to yellow solid .
Synthesis Analysis
Benzo[h]quinoline-2-carbaldehyde can be synthesized from 2-mercaptoquinoline-3-carbaldehyde . It has also been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions .Molecular Structure Analysis
The InChI code for Benzo[h]quinoline-2-carbaldehyde is 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of various derivatives, including triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . It has also been used in the synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone .Physical And Chemical Properties Analysis
Benzo[h]quinoline-2-carbaldehyde is a white to yellow solid . It has a molecular weight of 207.23 . The compound is stored at a temperature of +4C .Scientific Research Applications
Synthesis of Benzoquinoline-Based Heterocycles
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of a new series of benzoquinoline-based heterocycles . This was achieved by condensing 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The synthesized compounds showed potent antioxidant activity .
Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone
Benzo[h]quinoline-2-carbaldehyde has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone . This was achieved via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone .
Synthesis of Imine-Type Ligands
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of imine-type ligands . These ligands have been used in the creation of a sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
Synthesis of Functionalized Quinoline Motifs
Functionalized quinoline motifs have been synthesized using Benzo[h]quinoline-2-carbaldehyde . These motifs have shown a broad spectrum of bioactivity, making them a core template in drug design .
Corrosion Inhibitor
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of novel corrosion inhibitors . These inhibitors have been used to protect the surface of carbon steel sheets when submerged in HCl .
6. Synthesis of Triazole, Thiazolidinone, and Thiazole Compounds Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of triazole, thiazolidinone, and thiazole compounds . These compounds are known for their pharmacological effectiveness .
Mechanism of Action
Future Directions
Benzo[h]quinoline-2-carbaldehyde and its derivatives have shown potential in various fields. For instance, they have shown wound healing, antibacterial, DNA binding, and in vitro antioxidant activity . They have also shown significant α-glucosidase inhibition . These findings suggest that Benzo[h]quinoline-2-carbaldehyde and its derivatives could be further studied for their potential therapeutic applications .
properties
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
Record name | Benzo[h]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h]quinoline-2-carbaldehyde | |
CAS RN |
904886-12-0 | |
Record name | Benzo[h]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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